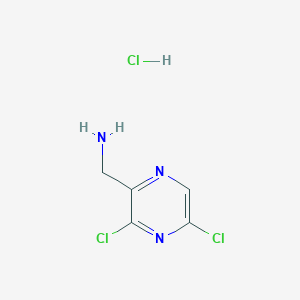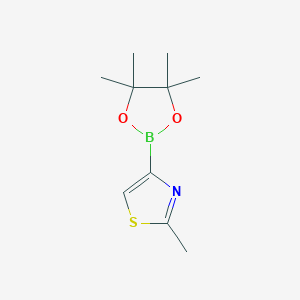
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one is a chemical compound with the molecular formula C12H21ClO. It is a chlorinated ketone that features a cyclohexyl ring substituted with four methyl groups. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one typically involves the chlorination of 1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production would also require stringent safety measures due to the hazardous nature of the chlorinating agents used.
化学反应分析
Types of Reactions
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the chlorine atom.
Reduction: 1-(3,3,5,5-tetramethylcyclohexyl)ethanol.
Oxidation: 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethanoic acid.
科学研究应用
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving the modification of biological molecules or the synthesis of bioactive compounds.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: In the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, while in oxidation reactions, it is further oxidized to a carboxylic acid or other derivatives. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.
相似化合物的比较
Similar Compounds
2-chloro-1,3,5-trimethoxybenzene: A chlorinated aromatic compound with methoxy groups.
2-chloro-1,3,5-trimethylbenzene: A chlorinated aromatic compound with methyl groups.
2-chloro-1,3-dimethylimidazolinium chloride: A chlorinated imidazole derivative used in peptide synthesis
Uniqueness
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one is unique due to its cyclohexyl ring structure with four methyl groups, which imparts specific steric and electronic properties. This makes it distinct from other chlorinated compounds, which may have different ring structures or substituents.
属性
CAS 编号 |
2411256-51-2 |
|---|---|
分子式 |
C12H21ClO |
分子量 |
216.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




